

GC-MS analysis of Angelic acid isoamyl ester

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Angelic Acid Isoamyl Ester*

Cat. No.: *B1634034*

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Application Note: High-Resolution GC-MS Analysis of **Angelic Acid Isoamyl Ester**

Abstract

This application note details a robust protocol for the separation and structural identification of **Angelic acid isoamyl ester** (Isoamyl angelate) using Gas Chromatography-Mass Spectrometry (GC-MS). A critical analytical challenge addressed here is the chromatographic resolution of the target cis-isomer (Z) from its thermodynamic trans-isomer, Isoamyl tiglate (Tiglic acid isoamyl ester). This guide provides optimized instrument parameters, retention index (RI) data, and a mechanistic breakdown of mass spectral fragmentation, including the McLafferty rearrangement characteristic of alkyl esters.

Introduction

Isoamyl angelate (

) is a valuable ester found in Roman Chamomile (*Chamaemelum nobile*) essential oil, contributing a warm, herbaceous, and fruity note. In pharmaceutical and flavor research, distinguishing it from its geometric isomer, Isoamyl tiglate, is essential due to their distinct olfactory profiles and biological activities.

- Target Compound: Isoamyl angelate (Z-isomer)[1][2][3]

- Interference: Isoamyl tiglate (E-isomer)
- Analytical Principle: On non-polar stationary phases (e.g., 5% phenyl-methylpolysiloxane), the cis-isomer (Angelate) typically exhibits a lower boiling point and steric profile, resulting in earlier elution compared to the trans-isomer (Tiglate).

Experimental Protocol

Materials & Reagents

- Standards: Isoamyl angelate (>98% purity), Alkane Standard Solution (-) for Retention Index (RI) calculation.
- Solvents: HPLC-grade Hexane or Ethanol.
- Sample Matrix: Essential oil or synthetic reaction mixture.

Sample Preparation

- Dilution: Dilute the sample to a concentration of 1000 ppm (1 mg/mL) in Hexane.
- Filtration: Filter through a 0.22 μm PTFE syringe filter to remove particulates.
- Vialing: Transfer 1.5 mL to an amber autosampler vial.

GC-MS Instrumentation Parameters



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Results & Discussion

Chromatographic Separation (Isomer Resolution)

The separation of geometric isomers relies on the interaction difference with the stationary phase.

- Elution Order: Isoamyl Angelate (Z) elutes before Isoamyl Tiglate (E).
- Retention Index (RI) on DB-5:
 - Isoamyl Angelate: ~1178
 - Isoamyl Tiglate: ~1185–1195
 - Note: The Z-isomer is generally less retained due to a lower boiling point and more compact "coiled" structure compared to the linear trans-isomer.

Mass Spectral Identification

The mass spectrum of Isoamyl angelate is characterized by specific fragmentation pathways driven by the ester functionality and the unsaturated acid moiety.

Key Diagnostic Ions:

- m/z 170 (

): Molecular ion (Weak intensity).

- m/z 100 (Base/Major Peak): Angelic Acid Radical Cation. Formed via McLafferty Rearrangement.^{[4][5][6]} The

-hydrogen from the isoamyl chain transfers to the carbonyl oxygen, cleaving the ester bond and releasing neutral isopentene (

, 70 Da).

- m/z 83: Angeloyl cation (

).

-cleavage of the alkoxy group.

- m/z 55: Hydrocarbon fragment (

), often the base peak in angelate esters due to secondary fragmentation of the acyl moiety.

Mechanistic Visualization

Analytical Workflow



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Figure 1: Analytical workflow for the separation and detection of Isoamyl angelate.

McLafferty Rearrangement Pathway



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Figure 2: McLafferty rearrangement mechanism yielding the diagnostic m/z 100 ion.

Troubleshooting & QC



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- To cite this document: BenchChem. [GC-MS analysis of Angelic acid isoamyl ester]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1634034#gc-ms-analysis-of-angelic-acid-isoamyl-ester\]](https://www.benchchem.com/product/b1634034#gc-ms-analysis-of-angelic-acid-isoamyl-ester)

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